
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Antipsychotic Potential and SAR Analysis
Research into compounds with structural similarities to "2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide" has shown potential antipsychotic applications without the dopamine receptor interaction typical of many clinically available antipsychotic agents. The study by Wise et al. (1987) explored a series of novel compounds that reduced spontaneous locomotion in mice without causing ataxia and without binding to D2 dopamine receptors, a notable departure from traditional antipsychotic drug profiles. This suggests that derivatives of the compound could offer new pathways for antipsychotic drug development with potentially reduced side effects (Wise et al., 1987).
Radiosynthesis for PET Imaging
Another application is in the development of radioligands for positron emission tomography (PET) imaging. Dollé et al. (2008) described the radiosynthesis of a novel ligand, DPA-714, for imaging the translocator protein (18 kDa) with PET, highlighting the potential for compounds with fluorine substitutions to serve as effective tools in neuroimaging. These methods could be adapted for compounds with similar structures to enhance our understanding of various neurological conditions (Dollé et al., 2008).
Corrosion Inhibition
In the field of materials science, derivatives of acetamide have been explored for their corrosion inhibition properties. Yıldırım and Cetin (2008) synthesized and evaluated long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. Such studies suggest the potential for "2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide" derivatives to be used in protecting metals against corrosion in various industrial applications (Yıldırım & Cetin, 2008).
Anticancer Activity
The exploration of novel sulfonamide derivatives, including those related to acetamide compounds, for their cytotoxic activity against cancer cell lines has been reported. Ghorab et al. (2015) identified compounds with significant potency against breast and colon cancer cell lines, providing a foundation for further investigation into the anticancer potential of similar compounds (Ghorab et al., 2015).
Antimicrobial and Antibacterial Applications
Varshney et al. (2009) synthesized a series of isoxazolinyl oxazolidinones with in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These findings highlight the potential for structurally similar compounds to serve as bases for developing new antibacterial agents (Varshney et al., 2009).
Propiedades
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-7-12(9-18(16)25-2)17-10-13(22-26-17)11-19(23)21-15-6-4-3-5-14(15)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFERKIUTZGUNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

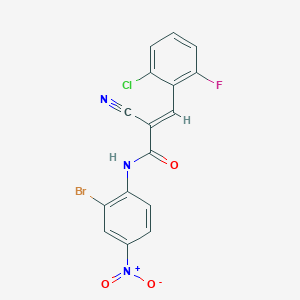
![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)
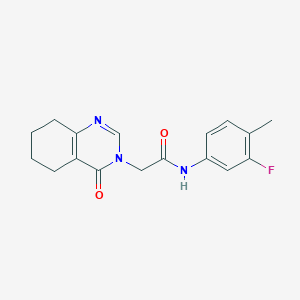
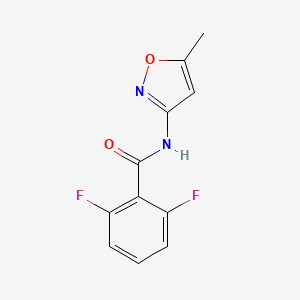


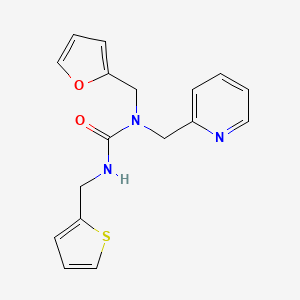

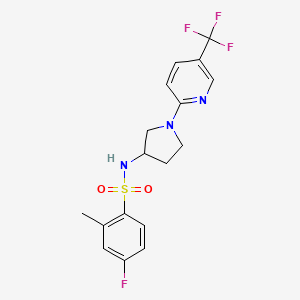


![1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B2472217.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2472222.png)